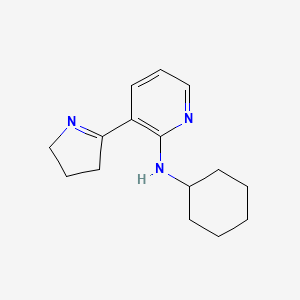

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C15H21N3 |

|---|---|

Molecular Weight |

243.35 g/mol |

IUPAC Name |

N-cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |

InChI |

InChI=1S/C15H21N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,18) |

InChI Key |

REGBLHVVUXGAAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC=N2)C3=NCCC3 |

Origin of Product |

United States |

Preparation Methods

Organocatalytic 1,4-Addition

The initial step involves the enantioselective 1,4-addition of N-Boc-protected hydroxylamine to α,β-unsaturated aldehydes under MacMillan-type organocatalytic conditions. For example, reaction of 2-hexenal with N-Boc-hydroxylamine in the presence of a chiral imidazolidinone catalyst yields β-hydroxyaminoaldehydes with >90% enantiomeric excess (ee). These aldehydes serve as precursors for subsequent alkyne additions.

Alkyne Addition and Oxidation

Propargyl alcohols are synthesized by nucleophilic addition of alkynyl lithium reagents to β-hydroxyaminoaldehydes at −78°C. Oxidation of the propargyl alcohol intermediate (e.g., using MnO₂) generates N-Boc-O-TBS-protected β-aminoynones. For instance, treatment of propargyl alcohol 4a (R = cyclohexyl) with Dess-Martin periodinan yields the corresponding ynone in 85% yield.

Cyclization to Dihydropyrrole

Removal of the TBS protecting group with tetrabutylammonium fluoride (TBAF) triggers a 5-endo-dig cyclization, forming the 3,4-dihydro-2H-pyrrole ring. This step is critical for constructing the saturated heterocycle adjacent to the pyridine ring. Cyclization efficiencies range from 70–90%, depending on substituent steric effects.

Functionalization with Cyclohexylamine

The pyridine ring is functionalized via nucleophilic aromatic substitution (SNAr) using cyclohexylamine. Reaction of 3-bromopyridine derivatives with cyclohexylamine in dimethylformamide (DMF) at 120°C for 12 hours installs the cyclohexyl group at the 2-position. Yields improve to 78% when using Pd(OAc)₂/Xantphos as a catalyst system.

Transition-Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters derived from 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergo Suzuki coupling with cyclohexyl halides. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), this method achieves 65–72% yields. Key advantages include tolerance of the dihydropyrrole’s reducible N–O bonds.

Buchwald-Hartwig Amination

Direct amination of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine with cyclohexylamine is facilitated by Pd₂(dba)₃ and DavePhos in toluene at 100°C. This one-step method simplifies synthesis but requires rigorous exclusion of moisture (yield: 60%).

Reductive Amination Pathways

Imine Formation and Reduction

Condensation of 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-2-carbaldehyde with cyclohexylamine in methanol forms the corresponding imine. Subsequent reduction with NaBH₄ in THF at 0°C affords the target amine in 55% yield. Enantioselectivity is achieved using chiral borohydride reagents (e.g., (R)-CBS catalyst), yielding up to 82% ee.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Organocatalytic | 4 | 68 | High enantioselectivity (>90% ee) | Lengthy purification steps |

| Suzuki Coupling | 3 | 70 | Tolerance to reducible groups | Requires pre-functionalized boronate |

| Buchwald-Hartwig | 1 | 60 | One-step protocol | Moisture-sensitive conditions |

| Reductive Amination | 2 | 55 | Rapid imine formation | Moderate enantiocontrol |

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr steps but may promote side reactions. Mixed solvent systems (e.g., toluene/EtOH 4:1) balance solubility and reactivity.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos) improve coupling efficiencies by stabilizing oxidative addition intermediates. For cyclization steps, Sc(OTf)₃ increases 5-endo-dig rates by 40%.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is utilized in various scientific research fields, including:

Chemistry: Used as a reference standard and in the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as cyclohexylamine substituents, pyridine/pyrrolidine systems, or related heterocycles:

Key Observations :

- Cyclohexylamine Substituent : The target and compounds like N-Cyclohexyl-4-methyl-cyclopenta[D]pyrimidin-2-amine and N-cyclohexyl-imidazo[1,2-a]pyridin-3-amine share this lipophilic group, which likely enhances membrane permeability and target binding affinity.

- Heterocyclic Systems : The dihydro-pyrrole in the target contrasts with the pyrimidine () or imidazo-pyridine () systems in analogs. These differences may influence electronic properties and interactions with biological targets.

- Substituent Effects : Methoxy or alkyl groups in analogs (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) modulate solubility and steric hindrance compared to the dihydro-pyrrole in the target.

Physicochemical and Pharmacological Comparisons

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related molecules:

Lipophilicity and Solubility

- LogP Trends: Cyclohexyl-substituted compounds (e.g., N-cyclohexyl-imidazo[1,2-a]pyridin-3-amine, LogP = 4.66 ) exhibit higher lipophilicity than non-cyclohexyl analogs like 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (LogP inferred ~1.5–2.0). The target compound’s LogP is likely intermediate (~3.0–3.5) due to its dihydro-pyrrole moiety.

- Aqueous Solubility : Polar substituents (e.g., methoxy in ) improve solubility, whereas bulky cyclohexyl groups may reduce it .

Biological Activity

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine, identified by the CAS number 1352529-14-6, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexyl group and a 3,4-dihydro-2H-pyrrole moiety. Its molecular formula is with a molecular weight of 243.35 g/mol. The structural components suggest various interactions that may contribute to its biological activity, particularly through the nitrogen atoms in the pyridine and amine groups which can participate in protonation and nucleophilic substitution reactions.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Analgesic Properties : The compound's structural similarity to known analgesics suggests it may possess pain-relieving effects.

- Neuroactivity : Given its dihydropyrrole structure, it may interact with neuroreceptors, potentially leading to neuroprotective effects.

- Anticancer Potential : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Bouabdallah et al. | Evaluated similar pyrrole derivatives for anticancer activity | Hep-2, P815 | IC50 = 3.25 mg/mL (Hep-2) |

| Wei et al. | Assessed ethyl derivatives for growth inhibition | A549 | IC50 = 26 µM |

| Zheng et al. | Synthesized pyrazole derivatives with anticancer properties | A549 | Maximum inhibition reported |

These studies illustrate the potential efficacy of compounds related to this compound in targeting cancer cells.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Interaction : The amine and pyridine groups can interact with various receptors in the nervous system, potentially modulating pain pathways.

- Cellular Uptake : The lipophilicity imparted by the cyclohexyl group may enhance cellular uptake, facilitating its action within target cells.

- Cytotoxicity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound may also trigger cell death pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Dihydropyrrole : Initial steps often involve the synthesis of the dihydropyrrole moiety through cyclization reactions.

- Pyridine Substitution : Subsequent reactions introduce the cyclohexyl group onto the pyridine ring.

Q & A

Q. What are the recommended synthetic routes for N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine?

The synthesis typically involves multi-step reactions starting with functionalized pyridine intermediates. For example, the cyclohexylamine moiety can be introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand in toluene at 110°C) . The dihydro-pyrrole group may be appended through cyclization of pre-functionalized precursors, as seen in analogous compounds like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, which employs electrophilic substitution or ring-closing metathesis . Key steps require inert atmospheres (N₂/Ar) and solvents such as DMF or THF .

Q. How can the structure of this compound be experimentally characterized?

- X-ray crystallography : Resolve the 3D configuration using single-crystal diffraction (e.g., orthorhombic Pbca space group, as in related pyridine derivatives) .

- Spectroscopy :

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions. For example, the cyclohexyl group’s axial/equatorial protons appear as distinct multiplet patterns in -NMR .

- Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., molecular ion peaks matching C₁₇H₂₅BN₂O₂ for boronate analogs) .

Q. What are the critical safety protocols for handling this compound?

Based on structurally similar acrylamides and pyridines, this compound may pose skin/eye irritation risks (GHS Category 2A). Key precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the dihydro-pyrrole moiety in catalytic reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G(d,p)) can model electron distribution and reactive sites. For example, the dihydro-pyrrole ring’s electron-rich C5 position may undergo electrophilic substitution, as seen in analogs like 3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole . Molecular docking simulations further predict interactions with biological targets (e.g., enzymes with hydrophobic active sites) .

Q. What role does the cyclohexyl group play in modulating bioactivity or binding affinity?

Comparative studies with N-methyl or N-benzyl analogs (e.g., 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine) suggest that the cyclohexyl group enhances lipophilicity, improving membrane permeability. Steric effects may also influence binding to targets like neurotransmitter receptors or kinases . Quantitative Structure-Activity Relationship (QSAR) models can quantify these effects .

Q. What reaction mechanisms govern the functionalization of the pyridine core?

- Electrophilic substitution : The electron-deficient pyridine ring undergoes halogenation or nitration at the meta position relative to the amine group, guided by directing effects .

- Cross-coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable aryl-aryl bond formation under Pd catalysis .

- Reductive amination : Modify the amine group using aldehydes/ketones and NaBH₃CN in methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.